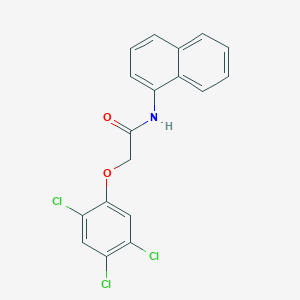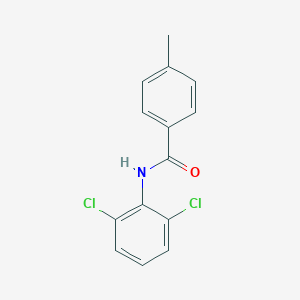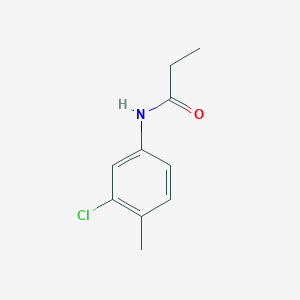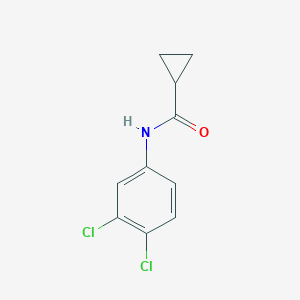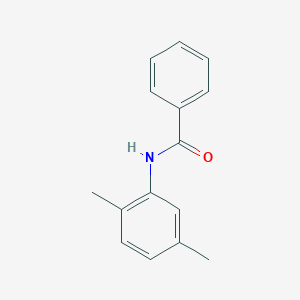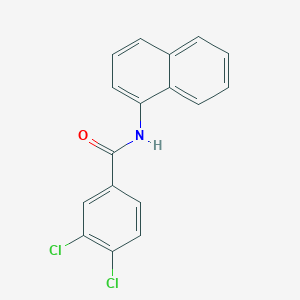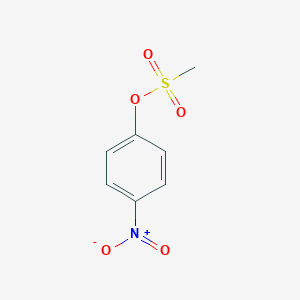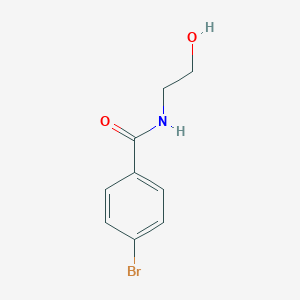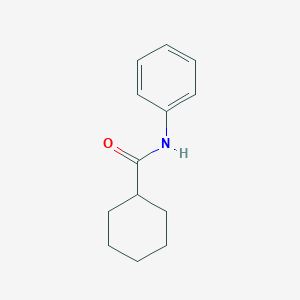
N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide, also known as Propanil, is a herbicide that is widely used in agriculture to control weeds in rice paddies, wheat fields, and other crops. It was first introduced in the 1950s and has since become one of the most commonly used herbicides in the world. In
Mechanism of Action
The mechanism of action of N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide involves the inhibition of photosynthesis in plants. It works by blocking the production of chlorophyll, which is essential for photosynthesis. This leads to a reduction in the plant's ability to produce energy, ultimately resulting in its death.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity to non-target organisms, including humans and animals. However, studies have shown that exposure to high levels of the herbicide can lead to liver and kidney damage in animals. In addition, it has been shown to have a negative impact on soil microorganisms, which can affect the overall health of the soil.
Advantages and Limitations for Lab Experiments
N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it a popular choice for researchers. In addition, it has a low toxicity to non-target organisms, which makes it a safer option for lab experiments. However, its effectiveness as a herbicide can also be a limitation, as it may not be suitable for all types of plant research.
Future Directions
There are several future directions for the study of N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide. One area of research could focus on the development of new herbicides that are more effective and have fewer negative impacts on the environment. Another area of research could explore the potential use of this compound in combination with other herbicides to improve weed control. Finally, research could focus on the impact of this compound on soil health and the development of new methods for mitigating any negative effects.
Synthesis Methods
The synthesis of N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide involves the reaction of 2,4,5-trichlorophenoxyacetic acid with aniline in the presence of a catalyst. The resulting product is then purified and crystallized to obtain the final compound. This method of synthesis is relatively simple and cost-effective, making this compound a widely available herbicide.
Scientific Research Applications
N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide has been extensively studied for its herbicidal properties. It has been found to be effective in controlling a wide range of weeds, including grasses and broadleaf weeds. In addition, it has been shown to have a low toxicity to non-target organisms, making it a popular choice for weed control in agriculture.
properties
CAS RN |
19039-77-1 |
|---|---|
Molecular Formula |
C14H10Cl3NO2 |
Molecular Weight |
330.6 g/mol |
IUPAC Name |
N-phenyl-2-(2,4,5-trichlorophenoxy)acetamide |
InChI |
InChI=1S/C14H10Cl3NO2/c15-10-6-12(17)13(7-11(10)16)20-8-14(19)18-9-4-2-1-3-5-9/h1-7H,8H2,(H,18,19) |
InChI Key |
XIOYHZPQIMEZAG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl |
Other CAS RN |
19039-77-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



